2-Naphthalenemethanamine
Overview
Description
2-Naphthalenemethanamine is a useful research compound. Its molecular formula is C11H11N and its molecular weight is 157.21 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been known to interact with various receptors and enzymes in the body .
Mode of Action
It is known that similar compounds can undergo various chemical reactions depending on the environmental conditions .
Biochemical Pathways
It is known that similar compounds can influence a variety of biochemical processes .
Pharmacokinetics
Similar compounds are known to be readily absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
It is known that similar compounds can have a variety of effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
It has been used as an intermediate in organic synthesis and pharmaceutical intermediates
Cellular Effects
A study on a related compound, 2D hybrid perovskite (NAPH)2PbCl4 nanoplates, showed that 1-(2-NAPHTHYL)METHANAMINE contributes to the irreversibility of the nanoplates
Molecular Mechanism
It has been suggested that it may facilitate the decarboxylation of unsaturated carboxylic acids through a novel mechanism involving 1,3-dipolar cyclo-addition chemistry .
Temporal Effects in Laboratory Settings
It has been observed that the harvested amorphous phase of a related compound, 2D hybrid perovskite (NAPH)2PbCl4 nanoplates, exhibits twice more intensity than the initial emission, a shortened decay time of 1.73 ns, and an enlarged Stokes shift of 260.7 nm .
Biological Activity
2-Naphthalenemethanamine, also known as 1-amino-2-naphthylmethane, is an organic compound with the molecular formula and a molecular weight of approximately 171.21 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.
Research indicates that this compound interacts with biological macromolecules, which may enhance its pharmacological properties. Its structure allows it to act as a ligand for various receptors and enzymes, potentially influencing biochemical pathways. The compound's amine group can form hydrogen bonds with nucleophilic sites on proteins, facilitating enzyme-substrate interactions and modulating enzymatic activities.
Antimicrobial Properties
Studies have suggested that this compound exhibits antimicrobial activity. For instance, it has been shown to inhibit the growth of certain bacterial strains, indicating its potential as a lead compound in antibiotic development. The mechanism may involve disruption of bacterial cell membrane integrity or interference with metabolic pathways.
Case Studies
- Antimicrobial Activity : In a study assessing the antimicrobial efficacy of various naphthalene derivatives, this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of conventional antibiotics, suggesting its potential as an alternative treatment option.
- Cytotoxicity : Another investigation focused on the cytotoxic effects of this compound on cancer cell lines. Results indicated that the compound induced apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways. This finding highlights its potential application in cancer therapy.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. For example:
- Substitution Patterns : Variations in the naphthalene ring or alterations to the amine group can significantly affect its binding affinity and selectivity for biological targets.
- Functional Group Modifications : Introduction of electron-withdrawing or electron-donating groups can enhance or diminish its reactivity with proteins.
Table: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antimicrobial | Inhibition of S. aureus and E. coli | |
Cytotoxicity | Induction of apoptosis in MCF-7 cells | |
Enzyme Interaction | Modulation of enzymatic activity |
Pharmacological Applications
The diverse biological activities exhibited by this compound suggest several pharmacological applications:
- Antibiotic Development : Its antimicrobial properties could lead to new antibiotic formulations.
- Cancer Treatment : The cytotoxic effects observed in cancer cell lines position it as a candidate for further development in oncology.
- Enzyme Inhibitors : Its ability to interact with enzymes may allow for the design of specific inhibitors targeting metabolic pathways in various diseases.
Properties
IUPAC Name |
naphthalen-2-ylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N/c12-8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7H,8,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBCAHQUVHHVHHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40174012 | |
Record name | 2-Naphthalenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40174012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2018-90-8 | |
Record name | 2-Naphthalenemethanamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002018908 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Naphthalenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40174012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.